(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound characterized by a unique molecular structure that includes a benzofuran core, a pyridine ring, and a methoxybenzoate group. This compound is notable for its potential biological activity and applications in scientific research. The IUPAC name for this compound is [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzoate, and it has the CAS number 622364-19-6.
The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves a multi-step process:
This synthetic route highlights the complexity of constructing this compound, requiring careful control of reaction conditions to obtain the desired product.
The molecular structure of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate features several key components:
The molecular formula is , with a molecular weight of approximately 373.41 g/mol. The InChI representation for this compound is InChI=1S/C22H21NO5/c1-26-16-6-4-15(5-7-16)22(25)27-17-8-9-18-19(12-17)28-20(21(18)24)11-14-3-2-10-23-13-14/h2–13H,1H3/b20–11-.
The chemical behavior of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate can be attributed to its functional groups. Key reactions include:
These reactions are significant for exploring further modifications of this compound for various applications .
The mechanism by which (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate exerts its biological effects is likely related to its ability to interact with various biological macromolecules:
These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .
The physical and chemical properties of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-y1 4-methoxybenzoate are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 373.41 g/mol |
Number of Heavy Atoms | 22 |
Number of Aromatic Heavy Atoms | 9 |
Number of Rotatable Bonds | 4 |
Number of Hydrogen Bond Acceptors | 3 |
Number of Hydrogen Bond Donors | 2 |
Log P (Octanol-Water Partition Coefficient) | 2.29 |
Bioavailability Score | 0.56 |
These properties suggest good solubility and potential bioactivity, making it a candidate for further pharmacological studies .
The compound (Z)-3-oxo-2-(pyridin-3-y1methylene)-2,3-dihydrobenzofuran–6-y1 4-methoxybenzoate has potential applications in various scientific fields:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: